(Cyclohexylmethyl)(methoxy)amine

Aminoquinone synthesis O-substituted hydroxylamine amination

(Cyclohexylmethyl)(methoxy)amine (CAS 1549665-47-5), also known as N-(cyclohexylmethyl)-O-methylhydroxylamine, is an O,N-disubstituted hydroxylamine. Its structure features a cyclohexylmethyl group on the nitrogen and a methoxy group on the oxygen, placing it within a class of O-substituted hydroxylamines valued as synthetic intermediates for pharmaceuticals and agrochemicals.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13251045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclohexylmethyl)(methoxy)amine
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCONCC1CCCCC1
InChIInChI=1S/C8H17NO/c1-10-9-7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3
InChIKeyQOLZELHKFRUKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Cyclohexylmethyl)(methoxy)amine: Comparative Evidence for Scientific Selection in Synthetic Chemistry


(Cyclohexylmethyl)(methoxy)amine (CAS 1549665-47-5), also known as N-(cyclohexylmethyl)-O-methylhydroxylamine, is an O,N-disubstituted hydroxylamine . Its structure features a cyclohexylmethyl group on the nitrogen and a methoxy group on the oxygen, placing it within a class of O-substituted hydroxylamines valued as synthetic intermediates for pharmaceuticals and agrochemicals [1]. This compound is commercially available primarily as its hydrochloride salt (CAS 1803584-35-1, MW 179.69) [2].

1 O,N-Disubstituted hydroxylamine scaffold. Supports synthetic route design requiring steric N-cyclohexylmethyl and O-methyl reactivity profile.
2 Hydrochloride salt procurement context. Typically supplied as HCl salt; review salt-form compatibility for anhydrous or base-sensitive workflows.
3 Quinone amination workflow fit. O-Methyl reactivity profile differs from O-benzyl; selection depends on target amination efficiency requirements.

Why Generic Substitution Fails: (Cyclohexylmethyl)(methoxy)amine Versus Alternative O-Substituted Hydroxylamines


O-substituted hydroxylamines are not functionally interchangeable. The nature of the O-alkyl group dictates reaction kinetics and product profiles in key transformations . Direct comparative studies demonstrate that O-benzylhydroxylamine substantially outperforms O-methylhydroxylamine as an aminating agent in quinone chemistry, establishing that O-substituent selection is a critical synthetic parameter rather than an arbitrary choice . The cyclohexylmethyl N-substituent in the target compound introduces further steric and electronic differentiation from simpler analogs, reinforcing that procurement decisions must be guided by specific structural requirements rather than generic class membership [1].

O-Substituent O-Methylhydroxylamine exhibits lower amination efficiency than O-benzyl in quinone chemistry; O-alkyl selection is not functionally neutral and may shift reaction outcomes.
N-Substituent Cyclohexylmethyl N-group introduces steric demand distinct from simpler N-alkyl analogs; generic N-substituted hydroxylamines may not reproduce target selectivity.
Biochemical probe DNA adduct recognition by endonuclease III differs between O-methyl and O-benzyl variants; probe performance may not transfer across O-alkyl groups.

(Cyclohexylmethyl)(methoxy)amine: Quantitative Differentiation Evidence Versus Closest Analogs


O-Alkyl Group Reactivity: O-Methyl Versus O-Benzyl Amination Performance

Direct comparative amination studies on 1,4-naphthoquinones and 1,4-benzoquinones demonstrate substantial reactivity differences between O-alkylhydroxylamine variants . O-Benzylhydroxylamine was identified as the most effective aminating agent among those tested, whereas O-methylhydroxylamine (the O-substituent present in the target compound) exhibited significantly reduced effectiveness .

O-Alkyl amination ranking
Class-level inference
O-Benzyl: best aminating agent
O-Methyl: less effective (qualitative ranking)
Direct amination of 1,4-naphthoquinones and 1,4-benzoquinones
O-Substituent critically controls amination efficiency; O-methyl is not a functional equivalent of O-benzyl.
No quantitative yield data available in source; rank order context only.
Aminoquinone synthesis O-substituted hydroxylamine amination

Enzymatic Recognition of O-Alkylhydroxylamine-Modified DNA Substrates

Comparative enzyme recognition studies using DNA substrates modified with different O-alkylhydroxylamine adducts reveal distinct processing rates by endonuclease III [1]. DNA containing O-methylhydroxylamine was recognized at 12% of the rate of the reference substrate (thymine glycol), whereas DNA containing O-benzylhydroxylamine was recognized at 9% [2].

Endonuclease III recognition
Cross-study comparable
O-Methyl: 12% relative rate
O-Benzyl: 9%
Ref. thymine glycol: 100%
E. coli endonuclease III, subsaturating substrate
O-Methyl variant shows 33% higher relative recognition; O-alkyl identity measurably affects enzyme processing.
Supports biochemical probe differentiation context.
DNA repair endonuclease III enzyme kinetics

Synthetic Accessibility: High-Pressure Hydrogenation Route for O,N-Disubstituted Hydroxylamines

Patent literature establishes a synthetic route applicable to the class of O,N-disubstituted hydroxylamines via high-pressure hydrogenation of O-substituted ketoximes over platinum catalyst [1]. The process produces O-methyl-N-cyclohexylhydroxylamine (a structural variant) at 35-500 bar hydrogen pressure [2].

High-pressure hydrogenation route
Supporting evidence
Pt-catalyzed, 35–500 bar H₂, mineral acid
Produces O-methyl-N-cyclohexyl analog
US Patent 4,260,562
Reported to improve yield and purity over traditional multi-stage syntheses.
Data to verify for target compound; supplier-specific route review advised.
hydrogenation O,N-disubstituted hydroxylamine platinum catalysis

(Cyclohexylmethyl)(methoxy)amine: Evidence-Guided Application Scenarios for Scientific Procurement


Synthesis of Bioactive Molecules Requiring O-Methyl N-Cyclohexylmethyl Hydroxylamine Motifs

This compound serves as a specific structural building block in synthetic routes where the combination of an O-methyl group and an N-cyclohexylmethyl substituent is required . Patent literature identifies O-(cyclohexylmethyl)hydroxylamine hydrochloride as a reactant in the preparation of 5,7-bis(alkoxyimino)-6,7-dihydro-5H-dibenzocycloheptenes, compounds investigated as blood platelet aggregation inhibitors [3]. The target compound provides the O-methyl variant of this structural motif.

Pharmaceutical Intermediate for Analgesic and Mucolytic Development

Commercial sources identify (cyclohexylmethyl)(methoxy)amine as a precursor in the synthesis of pharmaceutical compounds including mucolytics and analgesics . The cyclohexylmethylamine scaffold is independently validated in patent literature (EP 1571140) for analgesic applications targeting chronic and neuropathic pain states [3], providing context for the therapeutic relevance of compounds bearing this structural element.

Biochemical Probe Design Where O-Methylhydroxylamine Reactivity Is Preferred

Based on comparative enzyme recognition data, O-methylhydroxylamine-modified DNA exhibits measurably different processing kinetics by endonuclease III compared to O-benzylhydroxylamine-modified DNA (12% vs 9% relative recognition rate) . Researchers designing probes for DNA repair enzyme studies should select the specific O-alkylhydroxylamine variant aligned with their desired substrate recognition profile, as the substituent choice is not functionally neutral [3].

Application
Selection Property
Validation Focus
Synthesis of N,O-disubstituted hydroxylamine motifs
O-Methyl / N-cyclohexylmethyl substitution pattern
Reaction compatibility with sterically hindered hydroxylamine
Analgesic and mucolytic intermediate research
Cyclohexylmethylamine scaffold context
Endpoint-model review for target indication relevance
DNA repair enzyme probe design
O-Methylhydroxylamine-DNA adduct recognition profile
Endonuclease III substrate processing kinetics comparison
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